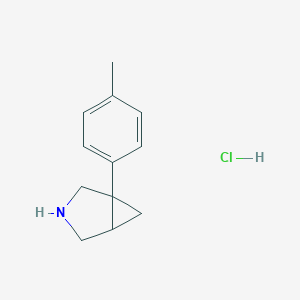

Bicifadine hydrochloride

Übersicht

Beschreibung

Bicifadine hydrochloride (DOV-220075) is a nonopioid analgesic . It is an inhibitor of both the norepinephrine and serotonin transporters and an NMDA antagonist with a non-narcotic profile . Bicifadine was shown to have potent analgesic activity in vivo and was chosen for further development for the treatment of pain .

Molecular Structure Analysis

Bicifadine hydrochloride is a small molecule with a chemical formula of C12H15N . Its average weight is 173.2542 and its monoisotopic weight is 173.120449485 . The molecular structure of Bicifadine hydrochloride can be found in various databases .

Chemical Reactions Analysis

Bicifadine hydrochloride’s primary pharmacological action is to enhance and prolong the actions of norepinephrine and serotonin by inhibiting the transport proteins that terminate the physiological actions of the two biogenic amines . The primary enzymes responsible for the primary metabolism of bicifadine in humans are MAO-B and CYP2D6 .

Physical And Chemical Properties Analysis

Bicifadine hydrochloride has a molecular weight of 173.25 g/mol and a molecular formula of C12H15N . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass is 173.120449483 g/mol and its monoisotopic mass is 173.120449483 g/mol .

Wissenschaftliche Forschungsanwendungen

Chronic Pain Management

Scientific Field:

Neuropharmacology, Pain Research

Summary:

Bicifadine hydrochloride has been investigated as a potential treatment for chronic pain. Unlike traditional opioids or nonsteroidal anti-inflammatory drugs (NSAIDs), bicifadine offers a non-narcotic profile, reducing the risk of abuse and gastric ulcers . Its mechanism of action involves inhibiting both the norepinephrine and serotonin transporters, making it a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) or “triple reuptake inhibitor” .

Methods and Experimental Procedures:

Studies typically involve animal models or human subjects with chronic pain conditions. Bicifadine’s pharmacokinetics, dosing, and safety profiles are assessed. Researchers administer the drug orally and monitor its effects over time. Pain intensity, quality of life, and adverse events are evaluated.

Results:

Studies have shown that bicifadine effectively reduces chronic pain, including neuropathic pain and lower back pain. Quantitative data demonstrate improvements in pain scores, functional outcomes, and patient-reported measures. However, further clinical trials are needed to establish its efficacy and safety .

Diabetic Neuropathy

Scientific Field:

Neurology, Endocrinology

Summary:

Bicifadine has been explored as a potential treatment for pain associated with diabetic neuropathy. Diabetic neuropathy is a common complication of diabetes, characterized by nerve damage and chronic pain.

Methods and Experimental Procedures:

Clinical trials involve diabetic patients experiencing neuropathic pain. Bicifadine is administered orally, and pain assessments are conducted using validated scales. Researchers monitor glycemic control, adverse effects, and overall quality of life.

Results:

While initial trials showed promise, a Phase IIb trial for diabetic neuropathy did not meet its primary endpoints. Further investigations are necessary to determine optimal dosing, patient selection, and long-term safety .

Nociceptive Pain

Scientific Field:

Pain Physiology, Pharmacology

Summary:

Bicifadine’s analgesic effects extend to nociceptive pain, which arises from tissue damage or inflammation. It may be useful in conditions such as postoperative pain or musculoskeletal pain.

Methods and Experimental Procedures:

Preclinical studies in animal models assess bicifadine’s efficacy in nociceptive pain models. Researchers induce pain (e.g., incisional pain, inflammatory pain) and measure pain thresholds. Pharmacokinetics and tissue distribution are also studied.

Results:

Bicifadine demonstrates significant pain reduction in nociceptive models. Its multimodal action (SNDRI and NMDA antagonism) contributes to its effectiveness. Clinical trials are needed to validate these findings in humans .

Pharmacokinetics and Drug Interactions

Scientific Field:

Pharmacology, Drug Metabolism

Summary:

Researchers investigate bicifadine’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Additionally, they explore potential drug interactions.

Methods and Experimental Procedures:

Studies involve healthy volunteers or patients. Bicifadine blood levels are measured after oral administration. Drug-drug interaction studies assess its effects when co-administered with other medications.

Results:

Bicifadine has a short elimination half-life (approximately 1.6 hours) and renal excretion. Researchers identify potential interactions with other drugs (e.g., CYP450 inhibitors/inducers). Understanding its pharmacokinetics informs dosing regimens and safety profiles .

Safety and Tolerability

Scientific Field:

Clinical Pharmacology, Adverse Events

Summary:

Researchers evaluate bicifadine’s safety profile, including adverse events, tolerability, and potential side effects.

Methods and Experimental Procedures:

Clinical trials involve monitoring patients for adverse reactions. Common side effects (e.g., nausea, dizziness) are documented. Long-term safety assessments explore any rare or serious adverse events.

Results:

Bicifadine generally exhibits good tolerability, but some patients may experience mild adverse effects. Long-term safety data are still limited, necessitating ongoing surveillance .

Safety And Hazards

Zukünftige Richtungen

While current evidence does not yet support routine use of any one specific antidepressant for treatment of acute, or prevention of chronic, postsurgical pain, limitations in available trials are such that one cannot yet rule out the possibility that one or more antidepressant drugs may provide benefit in specific populations . Therefore, future larger trials should explore optimal dosing and duration of antidepressant treatment, procedure specificity, safety evaluation, and assessment of movement-evoked pain .

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZOPAFTLUOBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC2CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985128 | |

| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicifadine hydrochloride | |

CAS RN |

66504-75-4 | |

| Record name | Bicifadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66504-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

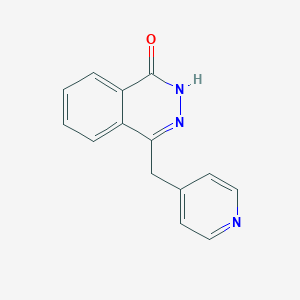

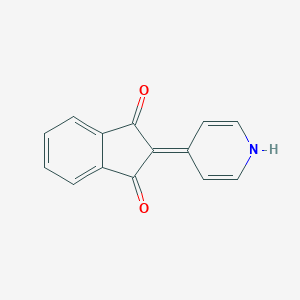

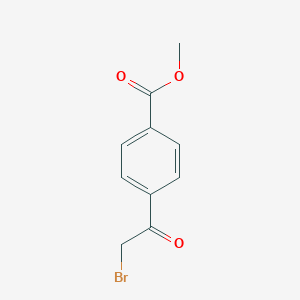

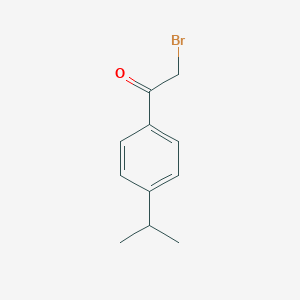

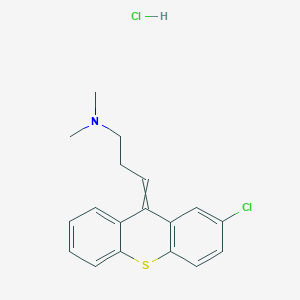

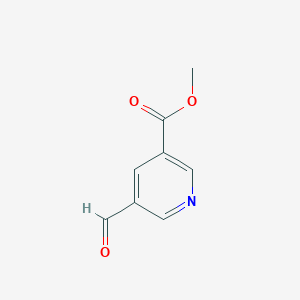

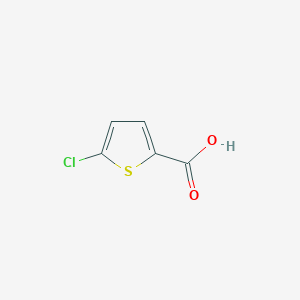

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4-Butanetetrol,1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]-2-pyrazinyl]-, (1R,2S,3R)-](/img/structure/B29378.png)